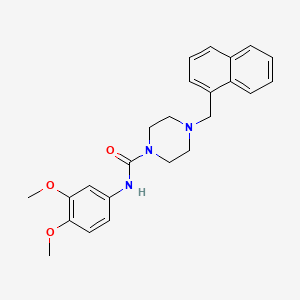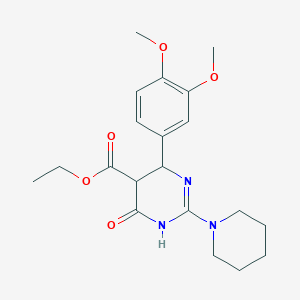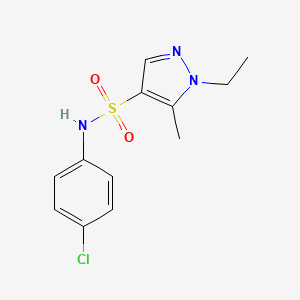![molecular formula C20H21NO2 B4819707 8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4819707.png)
8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline
概要
説明
8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Step 1 Synthesis of 4-ethylphenol: - This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base.
Step 2 Formation of 4-ethylphenoxyethanol: - This involves the reaction of 4-ethylphenol with ethylene oxide.
Step 3 Synthesis of 8-bromo-2-methylquinoline: - This can be prepared by bromination of 2-methylquinoline.
Step 4 Suzuki–Miyaura Coupling: - The final step involves the coupling of 8-bromo-2-methylquinoline with 4-ethylphenoxyethanol using a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: - This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: - Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: - Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
科学的研究の応用
8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 8-[2-(4-chloro-3-ethylphenoxy)ethoxy]-2-methylquinoline
- 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline
Uniqueness
8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline is unique due to its specific ethylphenoxyethoxy substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
8-[2-(4-ethylphenoxy)ethoxy]-2-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-3-16-8-11-18(12-9-16)22-13-14-23-19-6-4-5-17-10-7-15(2)21-20(17)19/h4-12H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJRFRYSJFRHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-morpholinyl)ethyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4819648.png)
![2-[(5-chloro-2-methoxyphenyl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B4819656.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4819661.png)
![methyl 10-cyclopropyl-2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4819663.png)
![[4-METHYL-5-({[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL (3-METHYLPHENYL) ETHER](/img/structure/B4819670.png)
![2-{[5-(5-ethylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B4819675.png)


![ethyl 2-[butyl(4-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4819685.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B4819693.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4819694.png)

![ETHYL 6-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4819720.png)
